molecular formula C23H44O2 B3044271 Methyl cetoleate CAS No. 1937-66-2

Methyl cetoleate

Cat. No.: B3044271
CAS No.: 1937-66-2
M. Wt: 352.6 g/mol
InChI Key: QIZZORAOGOPHQF-SEYXRHQNSA-N
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Description

Methyl cetoleate is the methyl ester of cetoleic acid (22:1 cis-11), a very long-chain monounsaturated fatty acid (VLC-MUFA) classified under the lipid category of fatty acid esters. Cetoleic acid is characterized by a 22-carbon chain with a cis double bond at the 11th position . This compound is naturally found in marine organisms and certain plant species, such as members of the Ficus genus, where it is often esterified with sterols or triterpenoids (e.g., lanostadienylglucosyl cetoleate) . Its molecular formula is C23H44O2, with a molecular weight of 352.6 g/mol, distinguishing it from shorter-chain fatty acid esters commonly encountered in biodiesel or plant resins .

Properties

IUPAC Name

methyl (Z)-docos-11-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h12-13H,3-11,14-22H2,1-2H3/b13-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZZORAOGOPHQF-SEYXRHQNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CCCCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC/C=C\CCCCCCCCCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H44O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1937-66-2
Record name Methyl cetoleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001937662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL CETOLEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U477JCX4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl cetoleate can be synthesized through the esterification of cetoleic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, this compound is produced by the transesterification of fish oils rich in cetoleic acid. The process involves reacting the fish oil with methanol in the presence of a strong acid or base catalyst. The reaction mixture is then subjected to distillation to separate the this compound from other components.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the double bond in the hydrocarbon chain. This can lead to the formation of epoxides or hydroperoxides.

    Reduction: The ester group in this compound can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can also participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Lithium aluminum hydride is a typical reducing agent used for ester reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Epoxides, hydroperoxides.

    Reduction: Cetoleyl alcohol.

    Substitution: Amides, ethers.

Scientific Research Applications

Methyl cetoleate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and transesterification reactions.

    Biology: this compound is studied for its role in cellular signaling and membrane fluidity.

    Medicine: Research has shown potential anti-inflammatory and cardioprotective effects, making it a candidate for therapeutic applications.

    Industry: It is used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism by which methyl cetoleate exerts its effects is primarily through its interaction with cell membranes. The ester integrates into the lipid bilayer, influencing membrane fluidity and signaling pathways. It can modulate the activity of membrane-bound enzymes and receptors, thereby affecting various cellular processes.

Comparison with Similar Compounds

Methyl cetoleate shares structural and functional similarities with other fatty acid methyl esters (FAMEs), particularly those derived from unsaturated and saturated fatty acids. Below is a detailed comparison based on chain length, saturation, molecular properties, and applications:

Table 1: Structural and Physicochemical Properties of this compound and Comparable FAMEs

Compound Chain Length Double Bonds Molecular Formula Molecular Weight (g/mol) Natural Sources/Applications
This compound C22:1 1 (cis-11) C23H44O2 352.6 Marine oils, Ficus spp.
Methyl oleate C18:1 1 (cis-9) C19H36O2 296.5 Biodiesel, vegetable oils
Methyl linoleate C18:2 2 (cis-9,12) C19H34O2 294.5 Sunflower oil, biodiesel
Methyl palmitate C16:0 0 C17H34O2 270.5 Palm oil, microbial lipids
Methyl stearate C18:0 0 C19H38O2 298.5 Animal fats, biodiesel
Key Findings:

Chain Length and Saturation: this compound’s 22-carbon chain and single cis double bond confer distinct physicochemical properties, such as higher viscosity and lower volatility compared to C16–C18 FAMEs . Shorter unsaturated esters (e.g., methyl oleate and linoleate) are more prevalent in biodiesel due to their optimal balance of fluidity and oxidative stability .

Natural Occurrence :

  • This compound is rare in terrestrial plants but prominent in marine lipids and specialized plant metabolites, often as sterol conjugates .
  • C18 FAMEs dominate plant-derived oils and biodiesel feedstocks (e.g., candlenut oil methyl esters contain >70% C18 unsaturated esters) .

Analytical Differentiation: Gas chromatography (GC) with mass spectrometry (MS) is critical for distinguishing this compound from structurally similar diterpenoid esters (e.g., sandaracopimaric acid methyl ester) in resin samples .

Q & A

Q. How can computational methods complement experimental studies of this compound’s physicochemical properties?

  • Perform molecular dynamics simulations to predict solubility parameters or partition coefficients (log P). Validate predictions with experimental data (e.g., shake-flask method for log P). Use density functional theory (DFT) to model reaction mechanisms (e.g., esterification energetics) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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